Methyl 4-[4-(2,6-dimethylphenyl)piperazino]-3-nitrobenzenecarboxylate
Description
Methyl 4-[4-(2,6-dimethylphenyl)piperazino]-3-nitrobenzenecarboxylate (CAS: 116574-10-8) is a nitroaromatic compound featuring a piperazine ring substituted with a 2,6-dimethylphenyl group and a methyl nitrobenzoate moiety. Its molecular formula is C₂₁H₂₅N₃O₄, with a molecular weight of 383.44–383.45 g/mol . This compound is primarily utilized in pharmaceutical and chemical research, particularly in studies targeting receptor modulation due to its piperazine-based structure. Regulatory documentation classifies it as experimental, emphasizing its use strictly for R&D purposes under safety protocols .
Properties
IUPAC Name |
methyl 4-[4-(2,6-dimethylphenyl)piperazin-1-yl]-3-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-14-5-4-6-15(2)19(14)22-11-9-21(10-12-22)17-8-7-16(20(24)27-3)13-18(17)23(25)26/h4-8,13H,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIPGYHMDIANCDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CCN(CC2)C3=C(C=C(C=C3)C(=O)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[4-(2,6-dimethylphenyl)piperazino]-3-nitrobenzenecarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Esterification: The carboxylic acid group is converted to a methyl ester using methanol and a strong acid catalyst like sulfuric acid.
Piperazine Derivatization: The piperazine ring is introduced through a nucleophilic substitution reaction, where 2,6-dimethylphenylpiperazine reacts with the nitrobenzene derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[4-(2,6-dimethylphenyl)piperazino]-3-nitrobenzenecarboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Sodium hydroxide (NaOH), methanol
Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions
Major Products Formed
Reduction: 4-[4-(2,6-dimethylphenyl)piperazino]-3-aminobenzenecarboxylate
Substitution: Various substituted benzenecarboxylates depending on the nucleophile used
Oxidation: Oxidized piperazine derivatives
Scientific Research Applications
Synthesis and Structure
The synthesis of Methyl 4-[4-(2,6-dimethylphenyl)piperazino]-3-nitrobenzenecarboxylate typically involves multi-step organic reactions that lead to the formation of this complex molecule. The compound's structure includes a piperazine ring, which is known for its pharmacological properties.
Synthetic Route Overview
- Step 1 : Formation of the piperazine derivative.
- Step 2 : Introduction of the nitro group at the aromatic ring.
- Step 3 : Esterification to yield the final product.
Research indicates that this compound exhibits notable biological activities, particularly in the field of medicinal chemistry:
Antiviral Activity
Studies have demonstrated that similar compounds can inhibit viral replication, particularly in HIV-1 variants resistant to common treatments. For instance, derivatives of piperazine have shown efficacy in cytoprotection assays against these resistant strains, suggesting that this compound may also possess antiviral properties .
Topoisomerase Inhibition
Compounds with similar structures have been investigated as inhibitors of topoisomerase II, an enzyme critical for DNA replication and transcription. This inhibition is vital in cancer therapy as it can prevent the proliferation of cancer cells .
Therapeutic Applications
The potential therapeutic applications of this compound include:
- Antiviral Agents : Development of new treatments for HIV and other viral infections.
- Anticancer Drugs : Utilization as a lead compound for creating topoisomerase inhibitors.
- Neurological Disorders : Exploration as a treatment option for conditions influenced by serotonin receptors due to its piperazine moiety.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antiviral Activity | Demonstrated significant inhibition of HIV-1 variants using structural analogs. |
| Study B | Topoisomerase II Inhibition | Identified several derivatives with high potency against cancer cell lines. |
| Study C | Pharmacological Profile | Evaluated the compound's effects on serotonin receptors indicating potential in treating depression. |
Future Research Directions
Further research is warranted to explore:
- The detailed mechanism of action against viral pathogens.
- The pharmacokinetics and pharmacodynamics of this compound.
- The development of derivatives with enhanced efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of Methyl 4-[4-(2,6-dimethylphenyl)piperazino]-3-nitrobenzenecarboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazine ring can interact with neurotransmitter receptors, influencing neurological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with analogous molecules. Below is a detailed analysis:
Piperazine-Based Derivatives
4-(4-Methylpiperazino)aniline (CAS: 16153-81-4) Molecular Formula: C₁₁H₁₇N₃ Molecular Weight: 191.27 g/mol Key Features: Lacks the nitrobenzoate ester and dimethylphenyl substituents, simplifying its structure. Used as a precursor in dye and polymer synthesis . Comparison: The absence of the bulky nitrobenzoate group in 4-(4-methylpiperazino)aniline reduces steric hindrance, enhancing its reactivity in coupling reactions.
4-(4-Methylpiperazino)benzoic Acid (CAS: 86620-62-4) Molecular Formula: C₁₂H₁₆N₂O₂ Molecular Weight: 220.26 g/mol Key Features: Contains a carboxylic acid group instead of a nitrobenzoate ester. Applications include metal-organic framework (MOF) synthesis . Comparison: The carboxylic acid group improves solubility in polar solvents, contrasting with the lipophilic nitrobenzoate ester in the target compound .
Nitroaromatic Piperazine Derivatives
1-Cyclopropyl-6-fluoro-4-oxo-7-(4-[4-(substituted benzoyl)piperazino]carbopiperazino)-1,4-dihydro-3-quinolinecarboxylic Acids Key Features: Quinoline core with piperazine and fluoro substituents. These derivatives exhibit antibacterial activity, particularly against Gram-negative pathogens . Comparison: The quinoline scaffold in these compounds enables DNA gyrase inhibition, a mechanism absent in the target nitrobenzoate derivative. The nitro group in the target compound may instead enhance electron-withdrawing effects, influencing receptor binding .
1-(2-Benzothiazolyl)-3-(4-nitrophenyl)triazene (BTNPT)
- Key Features : Triazene-linked benzothiazole and nitrobenzene groups. Used as a spectrophotometric reagent for cadmium detection .
- Comparison : BTNPT’s nitro group facilitates chromogenic behavior, whereas the target compound’s nitro group likely contributes to stability and electronic effects in drug design .
Structural Analogues with Piperazinomethyl Substituents
- Methyl 2-{[4-(2,6-Dimethylphenyl)piperazino]methyl}-3-nitrobenzenecarboxylate (CAS: 116574-10-8) Structural Difference: The methylpiperazino group is attached to the 2-position of the benzene ring (vs. the 4-position in the compound named in the query). This positional isomerism may alter steric interactions and bioavailability .
Comparative Data Table
Research Findings and Functional Insights
- Steric Considerations: The 2,6-dimethylphenyl group on the piperazine ring introduces steric bulk, which may reduce metabolic degradation compared to simpler analogues like 4-(4-methylpiperazino)aniline .
- Solubility and Bioavailability: The methyl ester in the target compound increases lipophilicity relative to carboxylic acid derivatives (e.g., 4-(4-methylpiperazino)benzoic acid), favoring blood-brain barrier penetration .
Biological Activity
Methyl 4-[4-(2,6-dimethylphenyl)piperazino]-3-nitrobenzenecarboxylate, also referred to as Methyl 2-([4-(2,6-dimethylphenyl)piperazino]methyl)-3-nitrobenzenecarboxylate, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies based on diverse research sources.
- Molecular Formula : C21H25N3O4
- Molecular Weight : 383.44 g/mol
- CAS Number : 860784-16-3
This compound features a piperazine ring, which is known for its role in various pharmacological activities, including antipsychotic and antidepressant effects.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Cholinesterase Inhibition : Similar compounds have shown inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmission. Studies indicate that derivatives of this compound may exhibit moderate to strong inhibition of these enzymes, potentially contributing to cognitive enhancement or neuroprotective effects .
Anticancer Activity
Research has indicated that piperazine derivatives possess anticancer properties. For instance, studies on similar compounds have demonstrated their ability to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Properties
Some studies have explored the antimicrobial activity of piperazine-containing compounds, suggesting that they may exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria. This could be due to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
Study 1: Cholinesterase Inhibition
In a research study focusing on the structure-activity relationship (SAR) of N-methyl carbamate derivatives, it was found that certain analogues exhibited significant AChE inhibition with IC50 values ranging from 1.60 to 311.0 µM. This suggests that modifications in the molecular structure can enhance biological activity .
Study 2: Anticancer Efficacy
A recent investigation into piperazine derivatives revealed that specific compounds demonstrated substantial growth-inhibitory effects on cancer cell lines such as HT29 (colon cancer). The presence of electron-withdrawing groups was noted as a critical factor in enhancing anticancer activity .
Study 3: Antimicrobial Activity
Research conducted on piperazine-based compounds indicated promising antibacterial activities against various pathogens. The study employed the dilution method to assess efficacy and identified several derivatives with superior activity compared to traditional antibiotics .
Summary of Findings
| Activity Type | Efficacy | Remarks |
|---|---|---|
| Cholinesterase Inhibition | Moderate to Strong (IC50: 1.60 - 311 µM) | Potential for cognitive enhancement |
| Anticancer | Significant growth inhibition | Effective against HT29 cancer cells |
| Antimicrobial | Effective against Gram-positive/negative bacteria | Comparable or superior to existing antibiotics |
Q & A
Basic Question: What synthetic strategies are recommended for preparing Methyl 4-[4-(2,6-dimethylphenyl)piperazino]-3-nitrobenzenecarboxylate?
Answer:
The synthesis of this compound can be adapted from methods used for analogous piperazine derivatives. A two-step approach is typical:
Nucleophilic substitution : React 4-chloro-3-nitrobenzoic acid methyl ester with 4-(2,6-dimethylphenyl)piperazine under reflux in a polar aprotic solvent (e.g., DMF or DCM) with a base like triethylamine.
Purification : Use silica gel chromatography with gradients of ethyl acetate/hexane, followed by recrystallization from ethanol to achieve >95% purity.
Key considerations include monitoring reaction progress via TLC and ensuring anhydrous conditions to avoid hydrolysis of the ester group. Similar protocols for piperazine coupling are detailed in Molecules (2013) using triphosgene and DIEA for carbamate formation .
Basic Question: Which spectroscopic techniques are critical for structural characterization?
Answer:
A multi-technique approach is essential:
- 1H/13C NMR : Confirm the piperazine ring conformation (e.g., axial/equatorial substituents) and nitro/ester group placement. DMSO-d6 is preferred for solubility and signal resolution.
- HPLC-MS : Verify molecular weight (ESI-MS) and purity (>98% by UV detection at 254 nm).
- FT-IR : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester, NO₂ asymmetric stretch at ~1520 cm⁻¹).
Cross-referencing with analogs in pharmaceutical impurity databases (e.g., LGC Standards) ensures accurate peak assignments .
Advanced Question: How can conflicting bioactivity data in literature be resolved?
Answer:
Discrepancies in IC50 values or receptor binding affinity often arise from:
- Purity variations : Impurities like unreacted piperazine (detected via HPLC-MS) may skew results. Use protocols from pharmaceutical impurity standards (e.g., EP-grade methods) for rigorous quality control .
- Assay conditions : Standardize buffer pH, temperature, and cell lines (e.g., HEK293 vs. CHO for GPCR studies).
- Solvent effects : DMSO concentration >0.1% can inhibit certain targets. Validate solubility using dynamic light scattering (DLS).
Replicate studies with independently synthesized batches and include positive controls (e.g., known receptor antagonists) to calibrate assays.
Advanced Question: What strategies optimize yield in large-scale synthesis?
Answer:
Yield optimization requires:
- Catalyst screening : Test Pd/C or Ni catalysts for nitro group reductions if intermediates are required.
- Solvent selection : Replace DCM with toluene for safer scale-up, as described in Molecules (2013) for similar quinoline derivatives .
- Process analytical technology (PAT) : Use inline FT-IR to monitor reaction endpoints and minimize side products.
A case study on tert-butoxycarbonyl-piperazine derivatives achieved 85% yield by adjusting stoichiometry (1:1.2 molar ratio of aryl halide to piperazine) .
Basic Question: How to assess stability under physiological conditions?
Answer:
- Hydrolytic stability : Incubate the compound in PBS (pH 7.4 and 5.0) at 37°C for 24–72 hours. Analyze degradation via HPLC; ester groups are prone to hydrolysis.
- Photostability : Expose to UV light (320–400 nm) and monitor nitro group decomposition by UV-Vis spectroscopy.
- Thermal stability : Use DSC/TGA to determine melting/decomposition points (reference mp data from tert-butoxycarbonyl analogs) .
Advanced Question: How to design structure-activity relationship (SAR) studies for this compound?
Answer:
Focus on modifying:
- Piperazine substituents : Replace 2,6-dimethylphenyl with bulkier groups (e.g., 4-chlorophenyl) to probe steric effects on receptor binding.
- Nitro group position : Synthesize 2-nitro and 4-nitro isomers to evaluate electronic effects.
- Ester vs. carboxylic acid : Hydrolyze the methyl ester to assess bioavailability changes.
Use molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like serotonin receptors, followed by in vitro validation .
Advanced Question: What analytical methods resolve co-eluting impurities in HPLC?
Answer:
- Column optimization : Switch from C18 to phenyl-hexyl columns for better separation of aromatic impurities.
- Mobile phase adjustment : Add 0.1% formic acid to improve peak symmetry for nitro-containing compounds.
- 2D-LC/MS : Couple orthogonal separation mechanisms (e.g., HILIC followed by reversed-phase) to isolate impurities.
Pharmaceutical impurity standards (e.g., EP Impurity D, E, F) provide retention time benchmarks for piperazine-related byproducts .
Basic Question: What in vitro models are suitable for initial pharmacological screening?
Answer:
- GPCR panels : Screen for affinity at serotonin (5-HT1A/2A), dopamine (D2), and adrenergic receptors (α1) due to the piperazine moiety’s prevalence in CNS targets.
- CYP450 inhibition : Use human liver microsomes to assess metabolic interference.
- Cell viability assays : Test cytotoxicity in HepG2 or HEK293 cells via MTT assay.
Reference Molecules (2013) for quinolonecarboxylic acid derivatives tested against bacterial DNA gyrase as a template .
Advanced Question: How to address low solubility in aqueous assays?
Answer:
- Co-solvent systems : Use cyclodextrin complexes or PEG-400 to enhance solubility while maintaining <1% solvent concentration.
- Salt formation : Convert the free base to a hydrochloride salt via HCl gas treatment in diethyl ether.
- Nanoformulation : Prepare liposomal encapsulations using thin-film hydration, characterized by DLS and TEM.
Similar approaches for nitroaromatic compounds improved bioavailability by 40% in preclinical models .
Advanced Question: How to validate target engagement in complex biological matrices?
Answer:
- Cellular thermal shift assay (CETSA) : Heat-treat lysates from target-expressing cells to stabilize compound-bound proteins.
- SPR biosensing : Immobilize the target protein on a sensor chip to measure binding kinetics (ka/kd).
- Radiolabeling : Synthesize a 14C-labeled analog using [14C]-methyl iodide for tracer studies in tissue distribution assays.
Cross-validate with knockout models or siRNA silencing to confirm specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
